molecular formula C7H9NO3 B1230503 3,4-Dihydroxybenzyloxyamine CAS No. 4792-85-2

3,4-Dihydroxybenzyloxyamine

Cat. No. B1230503
CAS RN: 4792-85-2
M. Wt: 155.15 g/mol
InChI Key: AKADSHRRKRYVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3,4-Dihydroxybenzyloxyamine involves complex reactions, including diastereoselective epoxidation and reductive amination processes. One approach to synthesize related structures involves the diastereoselective syntheses of dihydroconduramines from N-protected 4-aminocyclohex-2-en-1-ols through epoxidation and chemoselective N-benzylation (Brennan et al., 2015). Another method includes the synthesis of 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its derivatives through conventional methods (Harley-Mason & Waterfield, 1963).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques, including X-ray crystallography. For instance, the crystal structure of 4-[(1E)-(2,3-Dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one revealed a trans configuration around the central C=N double bond, with molecules linked by intermolecular O-H…O hydrogen bonds forming a zigzag 1D chain (Sun et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 3,4-Dihydroxybenzyloxyamine derivatives can lead to various structural transformations. For example, the reaction of 2-amino-3-(o-bromobenzyloxy)pyridine with esters of acetoacetic or β-aminocrotonic acids resulted in stable crystalline enamines and cyclized derivatives, demonstrating the compound's reactivity and potential for creating heterocyclic structures (Yale, 1974).

Physical Properties Analysis

The physical properties of compounds related to 3,4-Dihydroxybenzyloxyamine, such as solubility and crystallinity, can be significantly influenced by their molecular structure. Studies on co-crystals of active pharmaceutical ingredients with hydroxyl benzoic acids revealed that co-crystallization could enhance the solubility of these compounds, demonstrating the importance of physical properties in their application (Ma et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 3,4-Dihydroxybenzyloxyamine derivatives, are pivotal for their potential applications. The catalytic acceptorless dehydrogenation of amino and 2-hydroxybenzyl alcohols for annulation reactions under neutral conditions showcases the compound's versatility in synthesizing biologically significant scaffolds (Pandey et al., 2021).

Scientific Research Applications

Inhibition of Dopadecarboxylase

3,4-Dihydroxybenzyloxyamine has been identified as a potent selective peripheral inhibitor of dopa decarboxylase. This compound was found to be effective both in vitro and in vivo, showing a similar activity to that of Ro 4-4602, a known inhibitor of this enzyme (Lazare & Watson, 1972).

In Biochemical and Histochemical Analyses

A study exploring the biomedical and histochemical effects of monoamine precursors revealed significant changes in behavior and locomotor activity when 3,4-Dihydroxybenzyloxyamine was used in conjunction with other compounds (Butcher, Engel, & Fuxe, 1972).

Catalytic Acceptorless Dehydrogenation

This compound has been involved in the synthesis of various biologically significant scaffolds, such as N-heterocycles, through a domino sequential enamine formation and intramolecular oxidative cyclization strategy (Pandey et al., 2021).

In the Synthesis of Dihydroconduramines

3,4-Dihydroxybenzyloxyamine played a role in the diastereoselective synthesis of dihydroconduramines, which are important in chemical research for their potential biological activities (Brennan et al., 2015).

Antitumor Activity

A study found that 3,4-Dihydroxybenzylamine, a dopamine analog of 3,4-Dihydroxybenzyloxyamine, exhibited significant antitumor activity against B16 melanoma, demonstrating enhanced efficacy and reduced toxicity compared to dopamine (Wick, 1979).

Electrodeposition and Electrocatalytic Activity

3,4-Dihydroxybenzaldehydes, including 3,4-Dihydroxybenzyloxyamine derivatives, were studied for their capability to be electrodeposited onto glassy carbon electrodes. These compounds showed catalytic activity in the electrooxidation of NADH, indicating potential for biosensor applications (Pariente et al., 1996).

Fabrication of Hydrogels

The compound has been used in the modification of collagen to prepare hydrogels, showing potential in biomedical applications due to its favorable biocompatibility and enhanced enzymatic resistance of the hydrogels (Duan et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, 3,4-Dimethoxybenzaldehyde, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation6. However, specific safety and hazard information for 3,4-Dihydroxybenzyloxyamine was not found in the available resources.


Future Directions

The future directions of synthetic chemistry involve addressing challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy7. However, specific future directions for the study or application of 3,4-Dihydroxybenzyloxyamine were not found in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive or entirely accurate. For more detailed information, further research or consultation with a subject matter expert is recommended.


properties

IUPAC Name

4-(aminooxymethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-11-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKADSHRRKRYVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197353
Record name 3,4-Dihydroxybenzyloxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxybenzyloxyamine

CAS RN

4792-85-2
Record name 3,4-Dihydroxybenzyloxyamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxybenzyloxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydroxybenzyloxyamine
Reactant of Route 2
Reactant of Route 2
3,4-Dihydroxybenzyloxyamine
Reactant of Route 3
3,4-Dihydroxybenzyloxyamine
Reactant of Route 4
3,4-Dihydroxybenzyloxyamine
Reactant of Route 5
Reactant of Route 5
3,4-Dihydroxybenzyloxyamine
Reactant of Route 6
3,4-Dihydroxybenzyloxyamine

Citations

For This Compound
3
Citations
E Hansson, RM Fleming, WG Clark - International Journal of …, 1964 - Elsevier
A number of benzylhydrazines and benzyloxyamines have been compared for their ability to inhibit the decarboxylation of 5-hydroxytryptophan (5HTP) and 3,4-dihydroxy-phenylalanine …
Number of citations: 26 www.sciencedirect.com
R Lazare, PA Watson - Journal of Pharmacy and Pharmacology, 1972 - Wiley Online Library
A series of eleven benzyloxyamines has been evaluated for in vitro and in vivo inhibition of dopa decarboxylase. The effect of these inhibitors on the rise in [ 14 C]amines in the brain …
Number of citations: 5 onlinelibrary.wiley.com
RA HEACOCK, WS POWELL - Progress in Medicinal Chemistry, 2011 - books.google.com
6 Adrenochrome and Related Page 286 6 Adrenochrome and Related Compounds RA HEACOCK*, Ph. D., D. Sc., FRIC, FCIC and WS POWELLt, BA (Sask.), Atlantic Regional …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.